molecular formula C14H23NO2 B395113 N-(2-hydroxypropyl)adamantane-1-carboxamide CAS No. 385378-05-2

N-(2-hydroxypropyl)adamantane-1-carboxamide

Cat. No.: B395113
CAS No.: 385378-05-2
M. Wt: 237.34g/mol
InChI Key: DLGQXFTYNRGCOX-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)adamantane-1-carboxamide: is a chemical compound with the molecular formula C14H23NO2. It is a derivative of adamantane, a hydrocarbon known for its rigid, cage-like structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxypropyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2-amino-1-propanol. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxypropyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-hydroxypropyl)adamantane-1-carboxamide is used as a building block in the synthesis of more complex molecules. Its rigid structure makes it useful in the design of novel materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a drug delivery agent due to its ability to enhance the stability and bioavailability of therapeutic molecules. It is also investigated for its antiviral and anticancer properties .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties .

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)adamantane-1-carboxamide varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantane core provides a stable scaffold that can enhance the binding affinity and selectivity of the compound for its target .

Comparison with Similar Compounds

  • N-methyl-1-adamantanecarboxamide
  • N-(4-nitrophenyl)-1-adamantanecarboxamide
  • 1-adamantanecarboxylic acid
  • 5-hydroxy-2-adamantanone
  • 1-adamantaneethanol
  • 2-methyl-2-adamantanol

Uniqueness: N-(2-hydroxypropyl)adamantane-1-carboxamide is unique due to the presence of both a hydroxyl group and an amide group, which provide versatile sites for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .

Properties

IUPAC Name

N-(2-hydroxypropyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-9(16)8-15-13(17)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12,16H,2-8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGQXFTYNRGCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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